molecular formula C12H15Cl2F3N4 B1402599 7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride CAS No. 1361114-75-1

7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride

Katalognummer: B1402599
CAS-Nummer: 1361114-75-1
Molekulargewicht: 343.17 g/mol
InChI-Schlüssel: CDHCEGSBHQQLAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Chemical Identity and Nomenclature

Systematic IUPAC Name : 7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride
CAS Registry Number : 1361114-75-1
Molecular Formula : C₁₂H₁₅Cl₂F₃N₄
Molecular Weight : 343.18 g/mol
Structural Features :

  • Core scaffold : Imidazo[1,2-a]pyrimidine (fused bicyclic system with nitrogen atoms at positions 1, 3, and 7).
  • Substituents :
    • Trifluoromethyl (-CF₃) at position 5.
    • Piperidin-2-yl group at position 7.
    • Dihydrochloride salt form for enhanced solubility.

SMILES Notation :

FC(C1=CC(C2NCCCC2)=NC3=NC=CN13)(F)F.[H]Cl.[H]Cl

Key Spectral Data :

  • ¹H NMR : Peaks at δ 2.70–3.30 ppm (piperidine protons), δ 5.05–5.25 ppm (methine proton), and δ 8.50–9.00 ppm (aromatic protons).
  • ¹³C NMR : Signals for CF₃ (δ ~120 ppm, quartets) and imidazo[1,2-a]pyrimidine carbons (δ 140–160 ppm).

Table 1: Physicochemical Properties

Property Value
Melting Point Not reported
Solubility Soluble in polar solvents
Storage Conditions Room temperature, dry

Position in Heterocyclic Compound Classification

This compound belongs to two critical heterocyclic families:

Imidazo[1,2-a]pyrimidines

  • Structural motif : Fusion of imidazole (5-membered) and pyrimidine (6-membered) rings.
  • Electronic properties : π-deficient system due to electron-withdrawing nitrogen atoms, enabling interactions with biological targets.
  • Bioisosteric relevance : Mimics purine bases, facilitating enzyme binding.

Piperidine-containing Compounds

  • The piperidin-2-yl group introduces a chiral center and enhances lipophilicity, influencing pharmacokinetics.

Table 2: Comparison with Related Heterocycles

Compound Class Key Substituents Biological Relevance
Imidazo[1,2-a]pyridines Pyridine fusion Kinase inhibitors
Imidazo[1,2-a]pyrazines Pyrazine fusion AMPA receptor modulators
This compound Pyrimidine + CF₃ + piperidine Targeted kinase inhibition

Research Significance and Applications

Kinase Inhibition

  • The compound’s scaffold aligns with ATP-binding pockets of kinases.
    • FGFR (Fibroblast Growth Factor Receptor) : Analogous imidazo[1,2-a]pyridines show IC₅₀ values <100 nM.
    • Mer/Axl kinases : Dual inhibition demonstrated in structurally similar compounds (e.g., JNJ-61432059).

Role of Trifluoromethyl Group

  • Enhances metabolic stability and membrane permeability.
  • Electron-withdrawing effects improve binding affinity to hydrophobic kinase domains.

Table 3: Key Research Findings

Study Focus Outcome Reference
Kinase selectivity >100-fold selectivity over γ-2 subunits
Synthetic accessibility Modular synthesis via Groebke-Blackburn reaction
In vivo efficacy Dose-dependent target engagement

Eigenschaften

IUPAC Name

7-piperidin-2-yl-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4.2ClH/c13-12(14,15)10-7-9(8-3-1-2-4-16-8)18-11-17-5-6-19(10)11;;/h5-8,16H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHCEGSBHQQLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC3=NC=CN3C(=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

The compound’s reactivity arises from its:

  • Imidazo[1,2-a]pyrimidine core : Enables electrophilic substitution and hydrogen bonding via nitrogen atoms .

  • Trifluoromethyl (-CF₃) group : Enhances lipophilicity and metabolic stability while participating in halogen bonding or steric effects .

  • Piperidine moiety : Provides a secondary amine for protonation or functionalization (e.g., alkylation, acylation) .

Functional Group Transformations

  • Piperidine Modifications :

    • Alkylation : Reacts with alkyl halides to form quaternary ammonium salts, enhancing solubility.

    • Acylation : Acetic anhydride or acyl chlorides yield amide derivatives for probing bioactivity .

  • Trifluoromethyl Reactivity :

    • Electrophilic Aromatic Substitution : Directs incoming electrophiles to specific positions on the aromatic ring .

    • Radical Reactions : Participates in trifluoromethylation cascades under photoredox conditions .

Biological Interaction Studies

While direct data on this compound is limited, structurally related imidazo[1,2-a]pyridines exhibit:

  • Kinase Inhibition : Binding to FLT3 tyrosine kinase via hydrogen bonding (C694 residue) and π-π stacking (chlorophenyl group) .

  • Metabolic Stability : The -CF₃ group reduces oxidative metabolism, prolonging half-life .

Comparative Reactivity of Analogues

Compound Structural Variation Reactivity Differences
6-(Piperidin-3-yl)-5-CF₃-imidazo[1,2-a]pyridinePiperidine at 6-positionAltered regioselectivity in electrophilic substitutions
7-Amino-5-CF₃-imidazo[1,2-a]pyridineAmino group instead of piperidineEnhanced hydrogen-bonding capacity
5-Methyl-7-piperidin-2-yl-imidazo[1,2-a]pyridineMethyl at 5-positionReduced steric hindrance for functionalization

Wissenschaftliche Forschungsanwendungen

7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

Imidazo[1,2-a]pyrimidine Derivatives
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride : Shares the imidazo[1,2-a]pyrimidine core but lacks the trifluoromethyl and piperidinyl substituents. The tetrahydro modification increases ring saturation, likely reducing planarity and altering binding interactions compared to the aromatic target compound .
  • Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate : Features a bromine atom and an ethyl carboxylate group. The electron-withdrawing bromine may enhance electrophilic reactivity, whereas the trifluoromethyl group in the target compound improves metabolic stability .
Triazolo[1,5-a]pyrimidine Analogs
  • 7-(2,4-Dichlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine: Substitutes the imidazo ring with a triazolo system.
Pyrido[1,2-a]pyrimidinones
  • 2-(2-Methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: The pyrido[1,2-a]pyrimidinone core replaces the imidazo ring with a pyridine moiety.

Substituent Analysis

Trifluoromethyl (-CF₃) Group

The -CF₃ group at position 5 is a key feature shared with PI3K inhibitors like those in . This substituent increases lipophilicity and resistance to oxidative metabolism, a common strategy in drug design to prolong half-life .

Piperidinyl vs. Piperazinyl Substituents
  • Piperidinyl (target compound) : The six-membered saturated ring with a single nitrogen atom contributes moderate basicity and lipophilicity, balancing solubility and membrane penetration.
  • Piperazinyl (e.g., ) : The additional nitrogen in piperazine increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration .

Salt Forms

  • Dihydrochloride Salts: The target compound and derivatives like 7-benzyl-4-(2-methylbenzyl)... dihydrochloride () utilize dihydrochloride salts to improve crystallinity and dissolution rates. This contrasts with monohydrochloride salts (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride), which may have lower solubility .

Comparative Data Table

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Salt Form Key Features
7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride Imidazo[1,2-a]pyrimidine CF₃ (5), piperidin-2-yl (7) Not reported Dihydrochloride Enhanced solubility, metabolic stability
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride Imidazo[1,2-a]pyrimidine None (saturated core) Not reported Hydrochloride Reduced planarity
7-(2,4-Dichlorophenyl)-5-(thiophen-2-yl)-...triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine 2,4-dichlorophenyl (7), thienyl (5) Not reported None Electrophilic substituents
2-(2-Methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-...pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone Piperazinyl (7) Not reported None High polarity, kinase inhibition

Research Implications

  • Structural Insights : The imidazo[1,2-a]pyrimidine core offers a balance of aromaticity and modularity for substituent optimization. The trifluoromethyl group and dihydrochloride salt in the target compound address common drug development challenges, including metabolic stability and bioavailability .

Biologische Aktivität

7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride is a heterocyclic compound notable for its unique structural features, including a trifluoromethyl group and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H13F3N4C_{12}H_{13}F_3N_4 with a molecular weight of approximately 292.25 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity .

Anticancer Properties

Research indicates that compounds with imidazo[1,2-a]pyrimidine structures often exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values reported for related compounds range from 0.09 µM to 29.1 µM.
  • HepG2 (liver cancer) : Some derivatives have shown IC50 values as low as 1.96 µM, indicating potent activity against liver cancer cells.
  • A549 (lung cancer) : Compounds in this class have been tested with varying efficacy, often outperforming standard treatments like erlotinib .

The following table summarizes the IC50 values of related compounds against different cancer cell lines:

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
Compound 1015.3--
Compound 1129.1--
Compound 143.015.882.81
Compound 152.744.921.96

Antimicrobial Activity

In addition to anticancer properties, studies have explored the antimicrobial effects of related imidazo[1,2-a]pyrimidine derivatives. For example, compounds have demonstrated activity against various bacterial strains such as E. coli and S. aureus. However, specific data on the antimicrobial efficacy of this compound remains limited.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazo[1,2-a]pyrimidine core interacts with specific biological targets involved in cell proliferation and survival pathways.

Case Studies

Several studies have highlighted the potential of imidazo[1,2-a]pyrimidine derivatives in preclinical models:

  • Tiwari et al. synthesized a series of pyrimidine-triazole compounds and found that certain derivatives exhibited superior anticancer activity compared to established drugs.
  • Almehizia et al. evaluated pyrazolo-pyrimidine derivatives for their anti-Alzheimer’s potential but also noted their broad biological activity spectrum.

Safety Profile

Preliminary toxicity studies indicate that related compounds do not exhibit acute toxicity at high doses (up to 2000 mg/kg in animal models), suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Microwave-assisted synthesis is a validated approach for imidazo-pyrimidine derivatives. For example, reactions in methanol/water (1:2 v/v) with catalytic trifluoroacetic acid under microwave conditions achieve yields of 55–67% for structurally related compounds . Optimization should focus on solvent ratios, catalyst loading, and temperature gradients. Parallel experimentation with computational reaction path searches (e.g., quantum chemical calculations) can identify energy-efficient pathways .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm, trifluoromethyl groups at δ 120–125 ppm in 13C NMR) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretches at ~1720 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .
  • HRMS : Validate molecular weight accuracy (e.g., deviation < 2 ppm from theoretical values) .

Q. What are the critical parameters for ensuring compound stability during storage?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar). Monitor hygroscopicity via TGA/DSC, as dihydrochloride salts may degrade at >150°C . Pre-formulation studies using HPLC (e.g., 95–99% purity retention over 6 months) are recommended .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for novel derivatives of this compound?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and intermediates. For example, ICReDD’s workflow integrates quantum chemical calculations with experimental feedback to prioritize low-energy pathways (e.g., ΔG‡ < 25 kcal/mol) . Machine learning algorithms trained on reaction databases (e.g., PubChem) can suggest viable substituents .

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

  • Methodological Answer :

  • NMR : Compare experimental shifts with computed values (e.g., using Gaussian or ORCA software). Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .
  • X-ray Crystallography : Resolve ambiguities by correlating solid-state structures with solution-phase data .
  • Dynamic NMR : Detect slow equilibria (e.g., tautomerism) causing split peaks .

Q. What strategies minimize side reactions during scale-up synthesis?

  • Methodological Answer :

  • Process Control : Use inline FTIR to monitor intermediate formation and adjust feed rates .
  • Reactor Design : Opt for continuous-flow systems to enhance heat/mass transfer and reduce byproducts (e.g., <5% impurities at 100 g scale) .
  • DoE (Design of Experiments) : Optimize parameters (e.g., pH, stirring rate) via response surface methodology .

Q. How can the compound’s bioavailability be assessed preclinically?

  • Methodological Answer :

  • LogP : Measure via shake-flask method (expected ~2.5 for imidazo-pyrimidines) .
  • Permeability : Use Caco-2 cell monolayers; target apparent permeability (Papp) >1 × 10⁻⁶ cm/s .
  • Metabolic Stability : Conduct microsomal assays (e.g., t½ >30 min in human liver microsomes) .

Data Contradiction Analysis

Q. How should conflicting reports on synthetic yields be addressed?

  • Methodological Answer : Replicate protocols with rigorous control of anhydrous conditions and reagent purity. For example, trace moisture may reduce yields by 15–20% in trifluoromethylation steps . Cross-validate with alternative methods (e.g., Sonogashira coupling vs. microwave synthesis) .

Q. What explains variability in biological activity across studies?

  • Methodological Answer :

  • Purity : Ensure >98% purity via orthogonal methods (HPLC, LC-MS) .
  • Solubility : Use DMSO stocks standardized to ≤0.1% v/v in assays to avoid solvent interference .
  • Target Engagement : Confirm binding via SPR or ITC (e.g., KD <1 µM for kinase inhibitors) .

Experimental Design Tables

Parameter Optimized Value Evidence Source
Reaction Temperature80–100°C (microwave)
Solvent SystemMethanol/Water (1:2 v/v)
CatalystTrifluoroacetic Acid (1 mg/mmol)
HRMS Accuracy<2 ppm Deviation
Storage Stability–20°C under N₂, 6-month retention

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride
Reactant of Route 2
7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride

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